1,3-Difluoro-4-methoxy-2-nitrobenzene
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Overview
Description
1,3-Difluoro-4-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5F2NO3 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms, one by a methoxy group, and another by a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-4-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving nitration and fluorination reactions. The general synthetic route involves the nitration of 1,3-difluoro-4-methoxybenzene to introduce the nitro group at the desired position. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and fluorine makes the aromatic ring susceptible to nucleophilic attack. Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Aminated Derivatives: Reduction of the nitro group yields 1,3-difluoro-4-methoxy-2-aminobenzene.
Carboxylated Derivatives: Oxidation of the methoxy group results in 1,3-difluoro-4-carboxy-2-nitrobenzene.
Scientific Research Applications
1,3-Difluoro-4-methoxy-2-nitrobenzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-difluoro-4-methoxy-2-nitrobenzene and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-methoxy-4-nitrobenzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
1,4-Difluoro-2-methoxy-5-nitrobenzene: Another isomer with distinct chemical properties and uses.
2,4-Difluoronitrobenzene:
Uniqueness
1,3-Difluoro-4-methoxy-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted chemical synthesis and specialized applications in various fields.
Properties
IUPAC Name |
1,3-difluoro-4-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCWHMFFZDIBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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